molecular formula C20H19ClF3N3O B2527106 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine CAS No. 1024113-34-5

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine

Cat. No.: B2527106
CAS No.: 1024113-34-5
M. Wt: 409.84
InChI Key: FAQBESFNNIWFKG-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a phenylcyclopropane moiety, and a piperazine ring

Mechanism of Action

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the PPTase’s function, thereby affecting bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone affects the secondary metabolism of bacteria . This leads to the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .

Result of Action

The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the thwarting of bacterial growth . It achieves this by attenuating secondary metabolism and inhibiting the function of PPTases . This compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine is unique due to its combination of a trifluoromethylpyridine core with a phenylcyclopropane and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O/c21-17-10-14(20(22,23)24)12-25-18(17)26-6-8-27(9-7-26)19(28)16-11-15(16)13-4-2-1-3-5-13/h1-5,10,12,15-16H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQBESFNNIWFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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